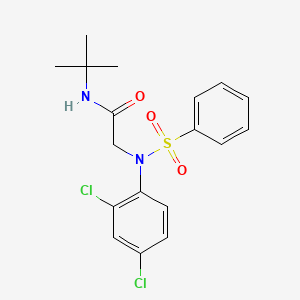
N~1~-(tert-butyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
説明
N~1~-(tert-butyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DPA-714, is a radioligand that binds to the translocator protein (TSPO) in the central nervous system. It is used in scientific research to study the distribution and density of TSPO in the brain and other organs.
作用機序
The exact mechanism of action of DPA-714 is not fully understood, but it is thought to bind to the N~1~-(tert-butyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide in the mitochondrial membrane and modulate its function. N~1~-(tert-butyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide is involved in the transport of cholesterol into the mitochondria, which is a key step in steroid synthesis. It is also involved in the regulation of mitochondrial function and the immune response. DPA-714 may modulate these functions by binding to N~1~-(tert-butyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide and altering its conformation or activity.
Biochemical and Physiological Effects:
DPA-714 has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DPA-714 can inhibit the production of reactive oxygen species (ROS) and reduce mitochondrial membrane potential. In vivo studies have shown that DPA-714 can reduce inflammation and oxidative stress in the brain and other organs. It has also been shown to have neuroprotective effects in animal models of neurodegenerative disease.
実験室実験の利点と制限
One of the main advantages of using DPA-714 in lab experiments is its high affinity and selectivity for N~1~-(tert-butyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide. This allows for accurate measurement of N~1~-(tert-butyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide density and distribution in vivo. Another advantage is its low toxicity and lack of drug-related side effects. However, there are also some limitations to using DPA-714. One limitation is its short half-life, which requires frequent administration in animal studies. Another limitation is its high cost, which may limit its use in some research settings.
将来の方向性
There are several future directions for research on DPA-714. One direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases and other conditions associated with inflammation and oxidative stress. Another direction is to develop new radioligands with improved properties, such as longer half-life and higher affinity for N~1~-(tert-butyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide. Finally, further research is needed to understand the exact mechanism of action of DPA-714 and its effects on mitochondrial function and the immune response.
科学的研究の応用
DPA-714 is used in scientific research to study the distribution and density of N~1~-(tert-butyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide in the brain and other organs. N~1~-(tert-butyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a mitochondrial protein that is involved in the regulation of cholesterol transport, steroid synthesis, and mitochondrial function. It is also involved in the immune response and inflammation. DPA-714 binds to N~1~-(tert-butyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide and can be used as a radioligand in positron emission tomography (PET) imaging studies to visualize the distribution and density of N~1~-(tert-butyl)-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide in vivo.
特性
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-tert-butylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O3S/c1-18(2,3)21-17(23)12-22(16-10-9-13(19)11-15(16)20)26(24,25)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMAQZXLHIWUQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN(C1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Tert-butyl)-2-[2,4-dichloro(phenylsulfonyl)anilino]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(2-bromobenzoyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B3918811.png)
![2-(2-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B3918817.png)
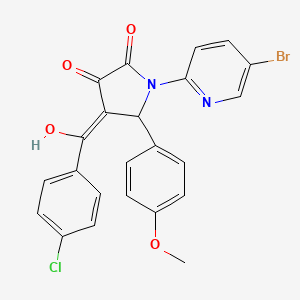
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3918838.png)
![3-ethyl-5-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-4-isoxazolecarboxamide](/img/structure/B3918846.png)
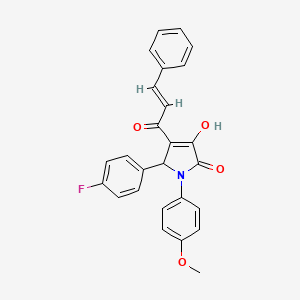
![N-{2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3918853.png)
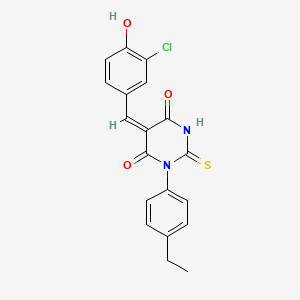
![N-(3-chlorophenyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B3918863.png)
![4-methyl-N-{2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl}benzenesulfonamide](/img/structure/B3918864.png)

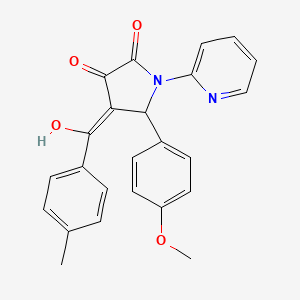
![5-isopropyl-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylisoxazole-3-carboxamide](/img/structure/B3918894.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[3-(1H-indol-3-yl)propanoyl]piperidin-3-ol](/img/structure/B3918898.png)